2-[(5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-phenylacetamide
CAS No.:
Cat. No.: VC14619415
Molecular Formula: C14H18N4OS
Molecular Weight: 290.39 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H18N4OS |
|---|---|
| Molecular Weight | 290.39 g/mol |
| IUPAC Name | 2-[(5-butyl-1H-1,2,4-triazol-3-yl)sulfanyl]-N-phenylacetamide |
| Standard InChI | InChI=1S/C14H18N4OS/c1-2-3-9-12-16-14(18-17-12)20-10-13(19)15-11-7-5-4-6-8-11/h4-8H,2-3,9-10H2,1H3,(H,15,19)(H,16,17,18) |
| Standard InChI Key | UZCWJUFVZQCWQS-UHFFFAOYSA-N |
| Canonical SMILES | CCCCC1=NC(=NN1)SCC(=O)NC2=CC=CC=C2 |
Introduction
2-[(5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-phenylacetamide is a synthetic organic compound belonging to the class of 1,2,4-triazole derivatives. It features a triazole ring, a sulfanyl group, and an acetamide moiety, which contribute to its diverse chemical properties and biological activities. The molecular formula of this compound is C13H16N4S, with a molecular weight of approximately 272.36 g/mol.
Biological Activities and Potential Applications
Compounds containing triazole rings, like 2-[(5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-phenylacetamide, exhibit significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The triazole moiety may facilitate binding through hydrogen bonding or coordination with metal ions present in enzyme active sites, suggesting potential inhibitory activity against various enzymes involved in disease pathways.
Table: Biological Activities of Similar Triazole Derivatives
Characterization and Stability
Characterization techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry are employed to confirm the structure and purity of the synthesized compound. The compound is expected to be a solid at room temperature with moderate solubility in organic solvents. Its stability under standard laboratory conditions is noted, but it may be sensitive to strong acids or bases due to the presence of functional groups susceptible to protonation or deprotonation.
Future Research Directions
Further studies are needed to fully explore the pharmacological properties of 2-[(5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-phenylacetamide. Interaction studies with specific molecular targets could provide insights into its potential as a therapeutic agent. Additionally, modifications to its structure may enhance its biological activity or selectivity against specific targets, making it a promising lead compound for drug development.
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